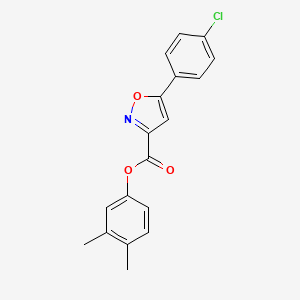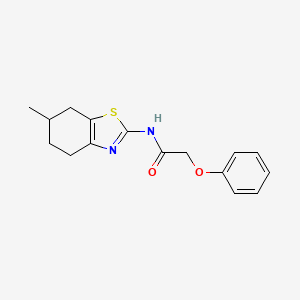
3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two aromatic rings, one substituted with methyl groups and the other with a chlorine atom, connected through an oxazole ring with a carboxylate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 3,4-dimethylphenyl ketone can react with 4-chlorobenzamide in the presence of a base to form the oxazole ring.
Esterification: The carboxylate group can be introduced through an esterification reaction. This involves reacting the oxazole derivative with a carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a catalyst such as sulfuric acid or a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the aromatic ring can be oxidized to form carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸 3,4-ジメチルフェニルエステルは、科学研究においてさまざまな用途があります。
化学: より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性について調査されています。
医学: 新薬開発における医薬品中間体としての可能性について探求されています。
工業: 特殊化学薬品や材料の製造に使用されています。
作用機序
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸 3,4-ジメチルフェニルエステルの作用機序には、特定の分子標的との相互作用が関与しています。オキサゾール環は、酵素や受容体と相互作用して、その活性を阻害する可能性があります。塩素原子とメチル基の存在は、化合物の結合親和性と特異性に影響を与える可能性があります。正確な経路と標的は、特定の用途と生物学的状況によって異なります。
6. 類似化合物の比較
類似化合物
5-フェニル-1,2-オキサゾール-3-カルボン酸 3,4-ジメチルフェニルエステル: 塩素原子が欠如しており、反応性と生物学的活性に影響を与える可能性があります。
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸 4-クロロフェニルエステル: 追加の塩素原子を含み、化学的性質が変化する可能性があります。
5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸 3,4-ジメチルフェニルエステル: 塩素ではなくメチル基で置換されており、立体的な性質と電子的な性質に影響を与えます。
独自性
5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸 3,4-ジメチルフェニルエステルは、芳香環とオキサゾールコアの置換基の特定の組み合わせがユニークです。この組み合わせは、独特の化学反応性と生物学的活性をもたらし、さまざまな研究および産業用途にとって価値のある化合物になります。
類似化合物との比較
Similar Compounds
3,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chlorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate: Contains an additional chlorine atom, potentially altering its chemical properties.
3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: Substituted with a methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness
3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the specific combination of substituents on the aromatic rings and the oxazole core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H14ClNO3 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
(3,4-dimethylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-11-3-8-15(9-12(11)2)22-18(21)16-10-17(23-20-16)13-4-6-14(19)7-5-13/h3-10H,1-2H3 |
InChIキー |
PXZRLPULCYZVLM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11350890.png)
![N-(2,6-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350898.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B11350927.png)
![5-(3,4-dimethylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11350929.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11350932.png)
![N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11350937.png)

![{1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11350953.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11350963.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11350966.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11350968.png)

